Cas no 114446-55-8 ((S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol)

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- (S)-1-(2-Bromophenyl)ethanol
- (S)-(-)-2-Bromo-α-methylbenzyl alcohol
- (S)-2-Bromo-alpha-methylbenzyl alcohol
- Benzenemethanol,2-bromo-a-methyl-, (aS)-
- (S)-(-)-1-(2-bromophenyl)ethanol
- [S]-1-(2-bromophenyl)-1-ethanol
- 327247_ALDRICH
- AC1OCTEH
- AC1Q29M8
- PubChem5682
- SBB064753
- SureCN1328402
- (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol
- (S)-1-Phenyl-2-bromoethanol
- (S)-1-(2-BroMohenyl)ethanol
- (S)-1-(o-Bromophenyl)ethanol
- (S)-L-(2-Bromophenyl)ethanol
- (1S)-1-Phenyl 2-bromoethanol
- (1S)-1-Phenyl-2-bromoethanol
- (1S)-1-(2-bromophenyl)ethanol
- (S)-(+)-2-BROMO-1-PHENYL ETHANOL
- (S)-α-(Bromomethyl)benzyl alcohol
- (1S)-1-(2-bromophenyl)ethan-1-ol
- DZLZSFZSPIUINR-LURJTMIESA-N
- SC1257
- NE17435
- N448
- BC003010
- ZB011732
- AB0015793
- (S)-(-)-2-Bromo-
- A-meth
- ST2402712
- A803185
- Benzenemethanol, 2-bromo-alpha-methyl-, (alp
- DTXSID40921381
- (S)-(-)-2-Bromo- alpha -methylbenzyl alcohol
- Z1127664292
- (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol, 98%
- AMY10619
- CS-W015567
- J-502341
- 114446-55-8
- AS-64830
- Benzenemethanol, 2-bromo-alpha-methyl-, (alphaS)-
- EN300-100384
- 1-(2-bromophenyl)ethan-1-ol
- MFCD00004509
- SCHEMBL1328402
- AKOS012521502
- (S)-1-(2-bromophenyl)ethan-1-ol
- (S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
-
- MDL: MFCD00004509
- インチ: 1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
- InChIKey: DZLZSFZSPIUINR-LURJTMIESA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C([H])=C1[C@]([H])(C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 199.98400
- どういたいしつりょう: 199.984
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.3646 (rough estimate)
- ゆうかいてん: 56-58 °C (lit.)
- ふってん: 128 °C/15 mmHg(lit.)
- フラッシュポイント: 113.3 °C
- 屈折率: 1.5610 (estimate)
- PSA: 20.23000
- LogP: 2.50240
- ようかいせい: 使用できません
- 光学活性: [α]30/D −54°, c = 1 in chloroform
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-64830-5MG |
(1S)-1-(2-bromophenyl)ethan-1-ol |
114446-55-8 | >97% | 5mg |
£46.00 | 2025-02-08 | |
Enamine | EN300-100384-2.5g |
(1S)-1-(2-bromophenyl)ethan-1-ol |
114446-55-8 | 95% | 2.5g |
$113.0 | 2023-10-28 | |
TRC | B685553-1000mg |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |
114446-55-8 | 1g |
$ 345.00 | 2023-04-18 | ||
Key Organics Ltd | AS-64830-10MG |
(1S)-1-(2-bromophenyl)ethan-1-ol |
114446-55-8 | >97% | 10mg |
£63.00 | 2025-02-08 | |
Enamine | EN300-100384-0.25g |
(1S)-1-(2-bromophenyl)ethan-1-ol |
114446-55-8 | 95% | 0.25g |
$28.0 | 2023-10-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022811-1g |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |
114446-55-8 | 97% | 1g |
¥84 | 2024-05-26 | |
TRC | B685553-100mg |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |
114446-55-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B685553-1g |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |
114446-55-8 | 1g |
$ 285.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH128-250mg |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |
114446-55-8 | 97% | 250mg |
163CNY | 2021-05-08 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0859-1g |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol |
114446-55-8 | 98% | 1g |
¥899.0 | 2024-07-19 |
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcoholに関する追加情報
(S)-(-)-2-Bromo-α-methylbenzyl Alcohol: A Comprehensive Overview
Introduction
The compound (S)-(-)-2-Bromo-α-methylbenzyl Alcohol with CAS No. 114446-55-8 is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and applications. Recent advancements in synthetic methodologies and its utilization in drug discovery have made it a focal point in scientific research.
Chemical Structure and Properties
(S)-(-)-2-Bromo-α-methylbenzyl Alcohol features a benzyl alcohol backbone with a bromine substituent at the 2-position and an α-methyl group. The stereochemistry at the chiral center is S, as denoted by the (S) designation. This structure contributes to its distinct physical and chemical properties, including its melting point, solubility, and reactivity. The compound exhibits a specific optical rotation, indicated by the (-) sign, which is a critical factor in its enantioselective applications.
Synthesis and Isolation
The synthesis of (S)-(-)-2-Bromo-α-methylbenzyl Alcohol involves multi-step organic reactions, often utilizing asymmetric catalysis to achieve high enantiomeric excess. Recent studies have explored novel catalytic systems, such as metal-catalyzed asymmetric additions and biocatalytic approaches, to enhance the efficiency and selectivity of its synthesis. These methods not only improve yield but also reduce environmental impact, aligning with green chemistry principles.
Biological Activity and Applications
(S)-(-)-2-Bromo-α-methylbenzyl Alcohol has demonstrated significant biological activity in various assays. It has been evaluated for its potential as a lead compound in drug discovery programs targeting specific enzymes or receptors. Recent research highlights its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions in areas such as oncology and neurodegenerative diseases.
Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and pharmaceutical agents. Its versatility in chemical transformations underscores its importance in both academic and industrial settings.
Recent Research Findings
Recent studies have delved into the mechanistic insights of (S)-(-)-2-Bromo-α-methylbenzyl Alcohol's interactions with biological systems. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided deeper understanding of its binding modes and pharmacokinetic properties. These findings are pivotal for optimizing its bioavailability and minimizing off-target effects.
Additionally, investigations into its metabolic pathways have revealed insights into its stability and clearance mechanisms within the body. This knowledge is essential for designing derivatives with improved therapeutic profiles.Conclusion
In summary, (S)-(-)-2-Bromo-α-methylbenzyl Alcohol (CAS No. 114446-55-8) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique stereochemistry, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key molecule in contemporary research. Continued exploration into its properties will undoubtedly yield further insights into its utility across diverse fields of science.
114446-55-8 ((S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol) 関連製品
- 142356-54-5(1H-Benzimidazole, 2-chloro-5,6-diiodo-)
- 906159-10-2(N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)
- 1876210-52-4(N,2-dicyclopropyl-6-methylpyrimidin-4-amine)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1805348-07-5(4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)
- 176309-02-7(4-bromo-5-(chlorosulfonyl)-2-methylBenzoic acid)
- 2144423-18-5(benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate)
- 179601-39-9((1R)-1-pyrimidin-5-ylethanamine)
- 1804877-40-4(Methyl 3-cyano-6-fluoro-2-iodobenzoate)
- 2228484-09-9(1-1-(4-bromofuran-2-yl)cyclopropylethan-1-ol)
